3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Sodium Salt

Firefly luciferase inhibition Reporter gene assay interference 3,5-diaryl-oxadiazole SAR

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid sodium salt (CAS 775304-59-1) is the sodium salt form of Ataluren (PTC124), a synthetic 1,2,4-oxadiazole small molecule (MW 306.22 g/mol as the sodium salt). The compound was originally identified from a high-throughput screen of ~800,000 compounds for its ability to suppress premature termination codons (PTCs) in mRNA translation.

Molecular Formula C15H8FN2NaO3
Molecular Weight 306.22 g/mol
CAS No. 775304-59-1
Cat. No. B045421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Sodium Salt
CAS775304-59-1
Molecular FormulaC15H8FN2NaO3
Molecular Weight306.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)[O-])F.[Na+]
InChIInChI=1S/C15H9FN2O3.Na/c16-12-7-2-1-6-11(12)14-17-13(18-21-14)9-4-3-5-10(8-9)15(19)20;/h1-8H,(H,19,20);/q;+1/p-1
InChIKeyFGAFEQDJOICDCU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Sodium Salt (CAS 775304-59-1): Compound Identity and Core Pharmacology


3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid sodium salt (CAS 775304-59-1) is the sodium salt form of Ataluren (PTC124), a synthetic 1,2,4-oxadiazole small molecule (MW 306.22 g/mol as the sodium salt). The compound was originally identified from a high-throughput screen of ~800,000 compounds for its ability to suppress premature termination codons (PTCs) in mRNA translation [1]. Ataluren (free acid, CAS 775304-57-9) received conditional marketing authorization from the European Medicines Agency for the treatment of Duchenne muscular dystrophy (DMD) caused by nonsense mutations in ambulatory patients aged 5 years and older [2]. The sodium salt is widely utilized in preclinical research as a tool compound for nonsense mutation suppression studies and as a reference standard for analytical method development and quality control applications [3].

Why In-Class Substitution of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Sodium Salt Is Not Straightforward


The 3,5-diaryl-1,2,4-oxadiazole scaffold encompasses a range of compounds with diverse pharmacological profiles, and simple interchange between congeners is confounded by large potency differences for both firefly luciferase (FLuc) inhibition and nonsense codon readthrough activity. Within a panel of 10 structurally related PTC124 analogs (compounds 1b–1k), FLuc IC50 values span over three orders of magnitude—from 7 nM to >50 µM—with a strong correlation (r² = 0.85) between enzyme inhibition and apparent cellular nonsense suppression [1]. Critically, the presence of the free carboxylate (or its sodium carboxylate form) at the meta-position of the benzoic acid moiety is essential for the formation of the high-affinity multisubstrate adduct inhibitor PTC124-AMP (Kd = 120 pM) within the FLuc active site; analogs lacking this carboxylate cannot form the adduct and lose both FLuc inhibition and FLuc-based apparent readthrough activity [2]. Furthermore, the sodium salt form (CAS 775304-59-1) confers distinct physicochemical properties—including a >300°C melting point and altered solubility in DMSO and methanol—that are consequential for solution preparation and formulation workflows, relative to the free acid (mp 241–242°C, water-insoluble) . These structural and formulation dependencies make blind substitution of this compound with other oxadiazole derivatives or alternative salt forms scientifically unsound.

Quantitative Differentiation Evidence for 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Sodium Salt Versus Closest Analogs


FLuc Enzyme Inhibition Potency: PTC124 vs. Structurally Related 3,5-Diaryl-Oxadiazole Analogs

PTC124 (1a) is the most potent FLuc inhibitor among evaluated 3,5-diaryl-oxadiazole congeners. In head-to-head testing against purified FLuc enzyme, PTC124 exhibits an IC50 of 7 ± 1 nM, whereas the structurally related analog 1h shows a >100-fold weaker IC50 of 1.4 ± 0.7 µM, and analog 1k is approximately 4,300-fold less potent (IC50 = 30 ± 20 µM) [1]. Earlier screening efforts identified the most potent 3,5-diaryl-oxadiazoles from the MLSMR collection with IC50 values of approximately 0.2 µM, approximately 29-fold weaker than PTC124, and those compounds were never subjected to further chemical optimization [REFS-1, REFS-2].

Firefly luciferase inhibition Reporter gene assay interference 3,5-diaryl-oxadiazole SAR

Luciferase Enzyme Selectivity: FLuc vs. RLuc Inhibition by PTC124 Compared to Class Benchmark

PTC124 demonstrates complete selectivity for firefly luciferase (FLuc) over Renilla reniformis luciferase (RLuc). In the same study, PTC124 showed no detectable inhibition of purified RLuc enzyme and no apparent activation in the cell-based pRLuc110UGA reporter assay, even under conditions where FLuc activation was 1,300 ± 150% [1]. By contrast, a structurally unrelated RLuc-selective inhibitor (compound 4) showed an IC50 of 1.2 ± 0.1 µM against RLuc and produced apparent readthrough activation (EC50 = 0.4 ± 0.2 µM) in the RLuc reporter assay [1]. This dichotomy is a class-level property of 3,5-diaryl-oxadiazole FLuc inhibitors, which are uniformly inactive against RLuc [2].

Luciferase isoform selectivity Reporter assay validation Bioluminescent reporter interference

Nonsense Codon Readthrough Potency: PTC124 vs. Gentamicin (Aminoglycoside Comparator)

PTC124 (free acid) induces ribosomal readthrough of premature termination codons with an EC50 of 0.1 µM in HEK293 cells harboring LUC-190 nonsense alleles [1]. In direct comparison with the aminoglycoside antibiotic gentamicin—a widely used benchmark readthrough agent—PTC124 exhibits 4- to 15-fold greater stimulation of readthrough relative to untreated controls, while gentamicin is active only at substantially higher concentrations [2]. PTC124 promotes dose-dependent (0.01–3 µM) readthrough of all three nonsense codons (UGA > UAG > UAA), a property shared with gentamicin but achieved at lower concentrations [2]. Importantly, PTC124 is a non-aminoglycoside chemical entity, avoiding the oto- and nephrotoxicity liabilities associated with aminoglycoside use [3].

Nonsense mutation suppression Translational readthrough Premature termination codon (PTC) therapy

Unique Molecular Mechanism: PTC124-AMP Multisubstrate Adduct Inhibitor Formation vs. Competitive Inhibitors

PTC124 binds FLuc through a unique mechanism that depends on the FLuc-catalyzed reaction between ATP and the meta-carboxylate of PTC124 to form a covalent acyl-AMP mixed-anhydride adduct, PTC124-AMP. A 2.0 Å cocrystal structure confirmed this adduct as a high-affinity multisubstrate adduct inhibitor (MAI) with Kd = 120 pM [1]. This mechanism is structurally precise: the meta-carboxylate positioning within the FLuc active site is essential for adduct formation; analogs lacking this carboxylate cannot form the MAI and consequently lose both FLuc inhibition and FLuc-dependent apparent cellular readthrough activity [1]. The PTC124-AMP adduct also stabilizes FLuc against proteolytic degradation, explaining the paradoxical increase in cellular FLuc activity observed in cell-based reporter assays [2]. No other 3,5-diaryl-oxadiazole has been crystallographically confirmed to form an equivalent MAI with comparable affinity.

Multisubstrate adduct inhibitor (MAI) FLuc structural biology Acyl-AMP mixed anhydride Cocrystal structure

Physicochemical Differentiation: Sodium Salt (CAS 775304-59-1) vs. Free Acid Form (CAS 775304-57-9)

The sodium salt form (CAS 775304-59-1) exhibits distinct physicochemical properties compared to the free acid (CAS 775304-57-9). The sodium salt has a melting point >300°C, whereas the free acid melts at 241–242°C [REFS-1, REFS-2]. The sodium salt is soluble in DMSO (slightly) and methanol (slightly), with a molecular weight of 306.22 g/mol (C15H8FN2NaO3), while the free acid (MW 284.24 g/mol, C15H9FN2O3) is insoluble in water and ethanol and soluble in DMSO at 57 mg/mL (200.5 mM) [REFS-1, REFS-3]. The hydrate salt form (CAS 1015238-98-8) represents a third solid-state variant with distinct storage and handling requirements [1]. These differences directly impact solution preparation, dosing accuracy, and long-term stability in research and formulation settings.

Salt form selection Solubility optimization Formulation development Solid-state characterization

High-Value Application Scenarios for 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Sodium Salt Based on Quantitative Evidence


FLuc-Selective Positive Control for High-Throughput Screening (HTS) Assay Validation

With an FLuc IC50 of 7 ± 1 nM and complete inactivity against RLuc, the sodium salt serves as an ideal FLuc-selective tool for validating dual-luciferase HTS assays. Its >170-fold selectivity window allows researchers to discriminate FLuc-mediated signal from genuine biological activity, directly addressing reporter interference artifacts that plague luciferase-based screening campaigns [1]. The compound can be used at 10–100 nM to produce robust FLuc inhibition without affecting RLuc readouts.

Nonsense Mutation Readthrough Research in Genetic Disease Models

The sodium salt is the preferred tool compound for preclinical nonsense suppression studies in cystic fibrosis (CFTR-G542X), Duchenne muscular dystrophy (dystrophin nonsense alleles), and other genetic disorders caused by premature termination codons. At concentrations of 0.01–3 µM, it produces dose-dependent readthrough of all three stop codons (UGA > UAG > UAA) with an EC50 of 0.1 µM, and demonstrates 4- to 15-fold greater readthrough stimulation than gentamicin without aminoglycoside-associated toxicity [2]. The sodium salt form is particularly suitable for in vivo oral administration studies when formulated as a suspension, leveraging the established pharmacokinetic profile of PTC124 [3].

Structural Biology and Biophysical Studies of FLuc–Ligand Interactions

The unique capacity of PTC124 to form the PTC124-AMP multisubstrate adduct inhibitor (Kd = 120 pM) within the FLuc active site makes the sodium salt an essential reagent for crystallographic and biophysical studies of FLuc–inhibitor complexes [4]. The 2.0 Å cocrystal structure provides a validated system for studying MAI mechanisms, FLuc conformational stabilization, and structure-based design of FLuc modulators. The meta-carboxylate (present as carboxylate sodium salt in solution) is structurally indispensable for adduct formation, making the sodium salt the correct form for these applications [4].

Analytical Reference Standard for Ataluren-Related Quality Control and ANDA Development

The sodium salt (CAS 775304-59-1) is listed as a related chemical and potential reference standard for Ataluren (CAS 775304-57-9) in compendial and regulatory contexts. Its distinct CAS number, molecular formula (C15H8FN2NaO3), and solid-state properties (mp >300°C, white to off-white solid) enable unambiguous identification and quantification in HPLC, LC-MS, and dissolution testing methods [5]. This is directly relevant for analytical method development, method validation (AMV), and quality control (QC) applications supporting abbreviated new drug applications (ANDAs) referencing Ataluren [5].

Quote Request

Request a Quote for 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.